

Demethylsonchifolin: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Demethylsonchifolin

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Abstract

Demethylsonchifolin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community. This technical guide provides a detailed examination of its chemical structure, physicochemical properties, and known biological activities. The document summarizes available spectroscopic data and outlines experimental protocols for its isolation and analysis, offering a valuable resource for researchers investigating its therapeutic potential.

Chemical Structure and Properties

Demethylsonchifolin is a complex organic molecule with the systematic IUPAC name (3aR,4R,6E,10Z,11aR)-10-Methyl-4-[[[(2Z)-2-methyl-2-butenoyl]oxy]-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid^[1]. Its chemical structure is characterized by a cyclodecafuranone core, a common feature among sesquiterpene lactones isolated from the Asteraceae family.

Table 1: Physicochemical Properties of **Demethylsonchifolin**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ O ₆	[1]
Molecular Weight	360.40 g/mol	[1]
CAS Number	956384-55-7	[1]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

Spectroscopic Data for Structural Elucidation

The definitive structure of **Demethylsonchifolin** has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific, comprehensive spectral data sets for **Demethylsonchifolin** are not widely available in public databases, the following sections outline the expected characteristic signals based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **Demethylsonchifolin** is expected to be complex, exhibiting signals corresponding to its numerous protons in different chemical environments. Key expected resonances include those for the vinyl protons of the exocyclic methylene group, the protons of the α,β-unsaturated ester moiety, and the methyl groups. The coupling patterns and chemical shifts of these protons would provide critical information about the connectivity and stereochemistry of the molecule.
- ¹³C NMR:** The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 20 carbon atoms. Characteristic downfield shifts would be expected for the carbonyl carbons of the lactone and the ester, as well as for the olefinic carbons.

Table 2: Predicted Characteristic NMR Chemical Shifts for **Demethylsonchifolin** Functional Groups

Functional Group	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Exocyclic Methylene ($=\text{CH}_2$)	4.5 - 5.5	100 - 120
Ester Carbonyl ($\text{C}=\text{O}$)	-	165 - 175
Lactone Carbonyl ($\text{C}=\text{O}$)	-	170 - 180
Olefinic Protons ($-\text{CH}=\text{C}-$)	5.0 - 7.0	120 - 150
Methyl Protons ($-\text{CH}_3$)	0.8 - 2.0	10 - 30

Infrared (IR) Spectroscopy

The IR spectrum of **Demethylsonchifolin** would display characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Frequencies for **Demethylsonchifolin**

Functional Group	Characteristic Absorption (cm^{-1})
O-H stretch (carboxylic acid)	2500 - 3300 (broad)
C=O stretch (ester)	1735 - 1750
C=O stretch (γ -lactone)	1760 - 1780
C=O stretch (carboxylic acid)	1700 - 1725
C=C stretch (alkene)	1640 - 1680
C-O stretch	1000 - 1300

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of **Demethylsonchifolin**. The molecular ion peak $[\text{M}]^+$ would be expected at m/z 360. Subsequent fragmentation would likely involve the loss of the ester side chain and other characteristic cleavages of the sesquiterpene lactone core.

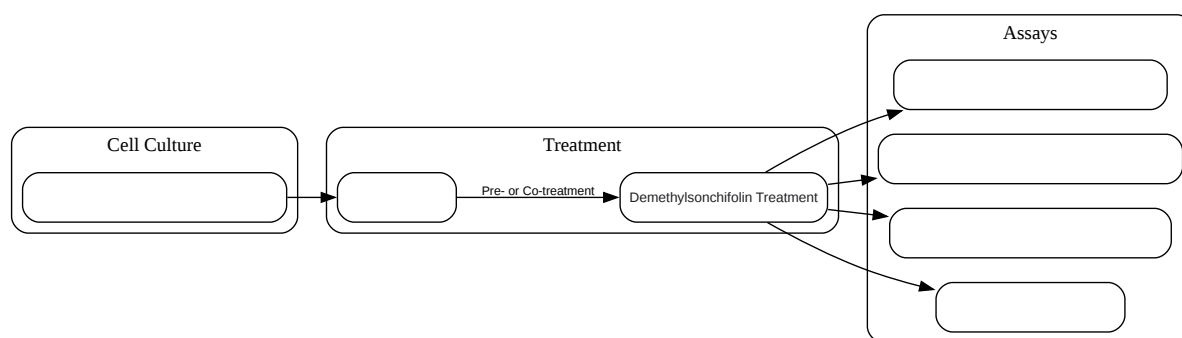
Biological Activity and Potential Signaling Pathways

While **Demethylsonchifolin** itself is not extensively studied, other compounds isolated from *Smallanthus sonchifolius* (yacon), its likely plant source, have demonstrated various biological activities, including anti-inflammatory and hypoglycemic effects.

Anti-inflammatory Activity and the NF- κ B Signaling Pathway

Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The α -methylene- γ -lactone moiety present in **Demethylsonchifolin** is a potential Michael acceptor, which could covalently modify and inhibit key proteins in the NF- κ B pathway, such as the I κ B kinase (IKK) complex or NF- κ B itself.

To investigate the potential anti-inflammatory activity of **Demethylsonchifolin** via NF- κ B inhibition, the following experimental workflow could be employed:



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Caption: Experimental workflow for assessing the anti-inflammatory effects of **Demethylsonchifolin**.

Experimental Protocols

Isolation of Demethylsonchifolin from *Smallanthus sonchifolius*

A general protocol for the isolation of sesquiterpene lactones from plant material involves the following steps:

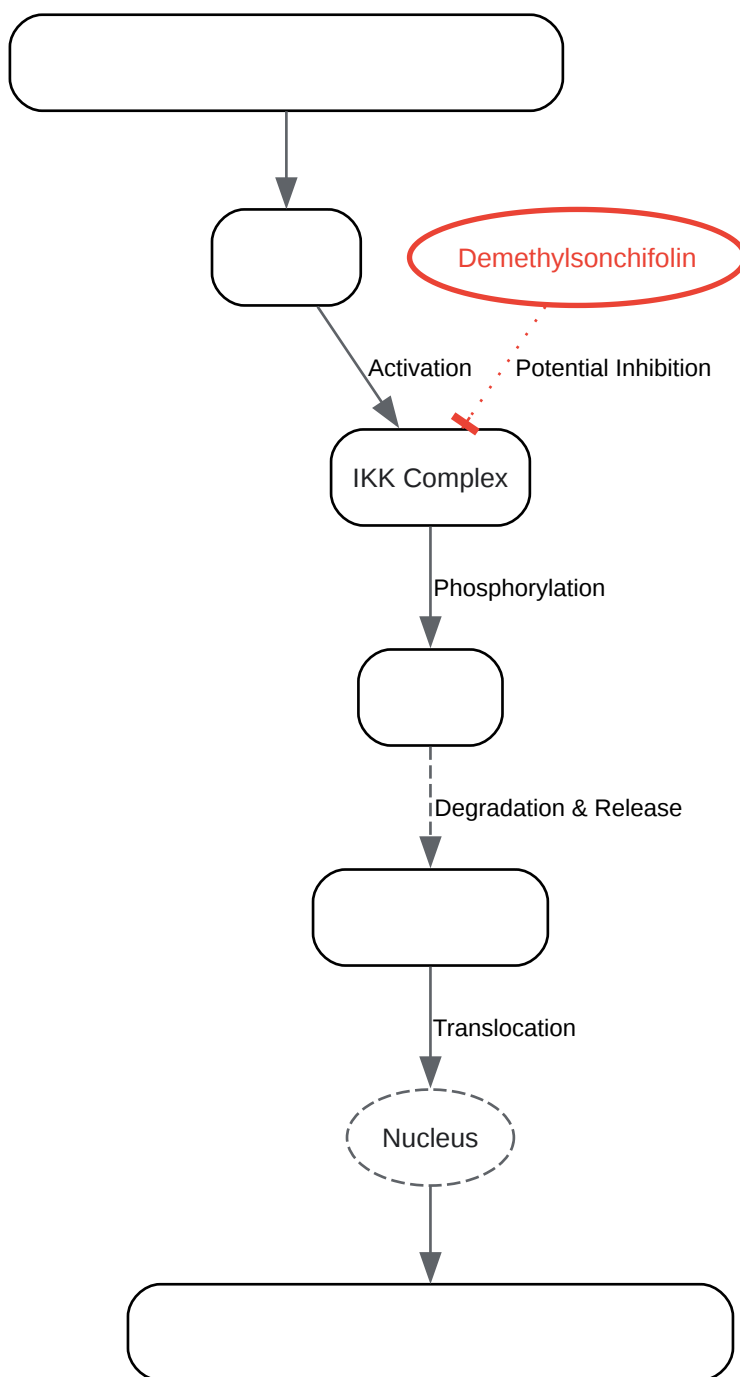
- **Extraction:** Dried and powdered plant material (e.g., leaves of *S. sonchifolius*) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components. Sesquiterpene lactones are typically found in the chloroform or ethyl acetate fractions.
- **Chromatography:** The active fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Demethylsonchifolin**.

NF- κ B Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the inhibition of NF- κ B transcriptional activity.

- **Cell Culture:** A suitable cell line (e.g., HEK293T) is co-transfected with an NF- κ B-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
- **Treatment:** Transfected cells are pre-treated with varying concentrations of **Demethylsonchifolin** for a specified time, followed by stimulation with an NF- κ B activator, such as Tumor Necrosis Factor- α (TNF- α).
- **Lysis and Luminescence Measurement:** After incubation, cells are lysed, and the luciferase and Renilla luciferase activities are measured using a luminometer.

- Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of **Demethylsonchifolin** is determined by comparing the normalized luciferase activity in treated cells to that in untreated, stimulated cells.



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Caption: Putative inhibitory effect of **Demethylsonchifolin** on the NF-κB signaling pathway.

Conclusion

Demethylsonchifolin represents a promising natural product for further investigation. Its chemical structure suggests potential for biological activity, particularly in the realm of anti-inflammatory research. This technical guide provides a foundational understanding of its chemistry and outlines a path for future studies to elucidate its therapeutic potential. Further research is warranted to obtain comprehensive spectroscopic data, confirm its biological activities, and elucidate its precise mechanism of action.

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References

- 1. rsc.org [rsc.org]
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